(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a pyrazine ring fused with an oxazine ring The presence of a benzyl group adds to its complexity and potential reactivity
Mechanism of Action
Target of Action
Oxazine derivatives have been shown to interact with various biological targets, influencing their function and leading to changes in cellular activity .
Mode of Action
The compound interacts with its targets through a mechanism involving the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The de/rehydrogenation process it induces can potentially influence various biochemical pathways, leading to downstream effects .
Result of Action
It has been suggested that the compound’s action can lead to significant changes in cellular activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione . For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .
Preparation Methods
The synthesis of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with a suitable diketone in the presence of a catalyst can lead to the formation of the desired oxazine compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of mechanochemistry also reduces the need for solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the oxazine ring, resulting in the formation of reduced oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Scientific Research Applications
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as an intermediate for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications.
Industry: The compound is used in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be compared with other similar compounds in the oxazine family, such as:
1,3-Oxazines: These compounds have a similar oxazine ring structure but differ in the position of the nitrogen and oxygen atoms.
1,4-Oxazines: These compounds have the nitrogen and oxygen atoms in different positions compared to this compound.
Benzoxazines: These compounds contain a benzene ring fused with an oxazine ring.
The uniqueness of this compound lies in its specific structure, which combines the features of both pyrazine and oxazine rings, along with the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKXQMOHXDQKJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.